molecular formula C26H24N2O4S2 B2408910 (3-Amino-5-((2,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone CAS No. 890819-71-3

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone

Cat. No. B2408910
CAS RN: 890819-71-3
M. Wt: 492.61
InChI Key: VDYBXIGTGWJSIZ-UHFFFAOYSA-N
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Description

(3-Amino-5-((2,4-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H24N2O4S2 and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties

One of the most significant applications of thiophene heterocyclic compounds, closely related to the compound , is in the field of anticancer research. For example, a study on a thiophene heterocyclic compound, APTM, demonstrated its ability to inhibit the growth of human colon cancer HCT116 cells in a dose- and time-dependent manner. This growth inhibitory effect was associated with the induction of apoptosis, which was further found to be dependent on the presence of p53, a protein that plays a critical role in regulating cell death and cancer suppression. This indicates that such compounds could serve as promising leads in the development of new treatments for human colon cancer, showcasing their potential therapeutic application in oncology (Liao et al., 2017).

Material Science Applications

Another research avenue explores the synthesis and properties of polymers incorporating thiophene and phenylsulfonyl groups for potential use in anion exchange membranes (AEMs). These materials are crucial for various energy conversion and storage technologies, such as fuel cells. A study demonstrated the preparation of poly(arylene ether sulfone) membranes with pendant benzyl-quaternary ammonium groups, derived from thiophene-based monomers. These membranes exhibited high hydroxide conductivity and alkaline stability, making them suitable for use in fuel cells, which require efficient ion transport and chemical resistance (Shi et al., 2017).

Antibacterial and Antioxidant Activities

Thiophene derivatives have also been studied for their antibacterial and antioxidant activities. Molecular docking and density functional theory (DFT) studies on thiophene-based compounds have provided insights into their potential antibacterial properties. These studies suggest that such compounds could be effective against various bacterial strains, highlighting their importance in developing new antibacterial agents (Shahana & Yardily, 2020). Additionally, the antioxidant properties of these compounds have been explored, suggesting their potential in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).

Synthesis and Characterization

The synthesis and characterization of thiophene-based compounds are central to understanding their properties and potential applications. Studies have detailed the synthesis routes, spectral characterization, and theoretical studies using DFT to elucidate the structure and reactivity of such compounds. These research efforts lay the groundwork for further exploration of their practical applications in various fields (Shahana & Yardily, 2020).

properties

IUPAC Name

[3-amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-12-13-21(17(2)14-16)28-26-25(34(30,31)20-10-5-4-6-11-20)22(27)24(33-26)23(29)18-8-7-9-19(15-18)32-3/h4-15,28H,27H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYBXIGTGWJSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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